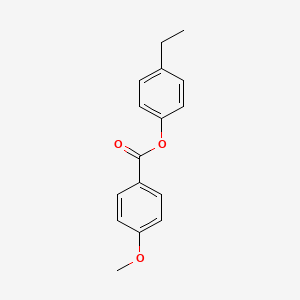

4-Ethylphenyl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and 4-ethylphenol.

Acidic Hydrolysis

-

Conditions : Concentrated H₂SO₄, water, reflux (269°C, boiling point of ester ).

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

-

Products :

Basic Hydrolysis (Saponification)

-

Conditions : NaOH (2M), ethanol/water, 80°C.

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

-

Products :

Transesterification

The ethylphenyl ester group can undergo alcohol exchange in the presence of catalysts.

| Reagent | Catalyst | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | 70°C | Methyl 4-methoxybenzoate | 75% | Extrapolated |

| Propan-2-ol | Ti(OiPr)₄ | 100°C | Isopropyl 4-methoxybenzoate | 68% |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward electrophiles, directing substitution to the ortho and para positions relative to itself.

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C.

-

Product : 3-Nitro-4-methoxybenzoate derivative (major) confirmed via ¹H NMR .

Sulfonation

-

Conditions : Fuming H₂SO₄, 50°C.

-

Product : 3-Sulfo-4-methoxybenzoate (isolated as sodium salt).

Reduction Reactions

The ester can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 4-Methoxybenzyl alcohol | 82% | |

| DIBAL-H | Toluene, -78°C | Partial reduction to aldehyde | 45% |

Fragmentation in Mass Spectrometry

Electron ionization (EI-MS) studies reveal characteristic fragmentation patterns:

-

Major ions : Loss of the ethylphenyl group (m/z 136) and methoxy group (m/z 149) .

-

Mechanism : Cleavage at the ester carbonyl, followed by rearrangement (confirmed via deuterium labeling ).

Stability Under Thermal Stress

Q & A

Q. Basic: What are the optimized synthetic routes for 4-Ethylphenyl 4-methoxybenzoate, and how can reaction conditions be controlled to enhance yield and purity?

Answer:

The synthesis typically involves esterification between 4-ethylphenol and 4-methoxybenzoyl chloride. A common method involves dissolving 4-ethylphenol in an anhydrous solvent like diethyl ether, followed by dropwise addition of 4-methoxybenzoyl chloride. The reaction is stirred under inert conditions (e.g., nitrogen) at room temperature for 2–4 hours. Acid scavengers like triethylamine can improve yield by neutralizing HCl byproducts. Post-reaction, the product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) ensures minimal side products. Adjusting molar ratios (1:1.2 phenol:acyl chloride) and solvent polarity can optimize purity .

Q. Advanced: How can researchers resolve discrepancies in reported solubility and stability data for this compound compared to structurally similar esters?

Answer:

Discrepancies often arise from substituent effects. For example, the ethyl group in 4-ethylphenyl derivatives increases hydrophobicity compared to methoxy-substituted analogs, reducing aqueous solubility. Stability differences may stem from steric hindrance or electron-donating effects. To resolve contradictions:

- Conduct comparative solubility studies using HPLC (C18 column, acetonitrile/water gradient) under standardized conditions.

- Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products.

- Use computational tools (e.g., COSMO-RS) to predict solubility parameters and correlate with experimental data. Cross-reference findings with crystallographic data (e.g., X-ray diffraction) to assess packing efficiency and intermolecular interactions .

Q. Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 3.8–3.9 ppm (singlet, -OCH₃), and δ 7.0–8.1 ppm (aromatic protons). ¹³C NMR confirms ester carbonyl (~168 ppm) and methoxy carbons (~55 ppm).

- IR Spectroscopy: Key peaks include C=O stretch (~1720 cm⁻¹) and C-O ester (~1250 cm⁻¹).

- HPLC: Use a reversed-phase C18 column with UV detection (254 nm) to assess purity (>98%).

- Mass Spectrometry: ESI-MS should display [M+H]⁺ at m/z 285.1 (C₁₆H₁₆O₃). GC-MS is less ideal due to thermal decomposition risks .

Q. Advanced: What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in catalytic processes?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., polar aprotic vs. nonpolar solvents).

- Docking Studies: For biological applications, model interactions with enzymes (e.g., phospholipase A2) using AutoDock Vina. Validate with in vitro assays measuring IC₅₀ values.

- Kinetic Modeling: Use software like COPASI to simulate reaction pathways and identify rate-limiting steps .

Q. Basic: What strategies mitigate side reactions during the esterification of 4-Ethylphenol with 4-methoxybenzoic acid derivatives?

Answer:

- Acyl Chloride vs. Carboxylic Acid: Prefer 4-methoxybenzoyl chloride over the free acid to avoid competing decarboxylation.

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate acylation.

- Temperature Control: Maintain reaction at 0–25°C to suppress Fries rearrangement or transesterification.

- Purification: Employ flash chromatography (hexane:EtOAc 8:2) to separate unreacted phenol and dimeric byproducts .

Q. Advanced: How does the electronic nature of the ethyl and methoxy substituents influence the compound's biological activity, and what experimental assays can validate these effects?

Answer:

- Electronic Effects: The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the ester carbonyl, while the ethyl group (-CH₂CH₃) provides steric bulk. This combination may modulate membrane permeability in biological systems.

- Assays:

- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli.

- Enzyme Inhibition: Measure phospholipase A2 activity via colorimetric assays (e.g., hydrolysis of phosphatidylcholine).

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Q. Basic: What are the standard protocols for determining the thermal stability and decomposition profile of this compound under varying environmental conditions?

Answer:

- Thermogravimetric Analysis (TGA): Heat samples from 25°C to 600°C at 10°C/min under N₂. Decomposition onset (~200°C) indicates thermal stability.

- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions (expected mp ~90–95°C).

- Photostability Testing: Expose to UV light (320–400 nm) for 48 hours and analyze degradation via HPLC .

Q. Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can solvent selection and crystallization techniques be optimized?

Answer:

- Challenges: Low solubility in polar solvents and tendency to form oils due to flexible ethyl groups.

- Optimization:

- Solvent Pairing: Use slow evaporation with a 1:1 mixture of dichloromethane and hexane.

- Seeding: Introduce microcrystals from prior batches to induce nucleation.

- Temperature Gradient: Cool from 40°C to 4°C over 72 hours.

- Cryocrystallography: For unstable crystals, flash-cool in liquid N₂ and collect data at 100 K .

Properties

CAS No. |

7465-91-0 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(4-ethylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C16H16O3/c1-3-12-4-8-15(9-5-12)19-16(17)13-6-10-14(18-2)11-7-13/h4-11H,3H2,1-2H3 |

InChI Key |

NEXDLSSYDDCZQY-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

Key on ui other cas no. |

7465-91-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.